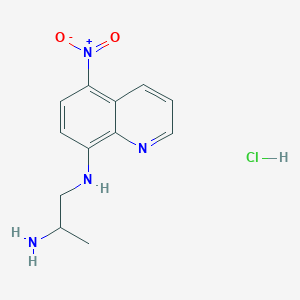![molecular formula C15H21FN2O3S B6053132 N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as EFS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide exerts its effects by inhibiting the activity of the voltage-gated sodium channel Nav1.7. This channel is involved in the generation and transmission of action potentials in neurons and is particularly important in the transmission of pain signals. By inhibiting Nav1.7, this compound reduces the activity of pain-sensing neurons, resulting in a decrease in pain perception.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on Nav1.7, this compound has been shown to inhibit the activity of other voltage-gated sodium channels, including Nav1.5 and Nav1.8. This compound has also been shown to inhibit the activity of the hERG potassium channel, which is involved in regulating the cardiac action potential. These effects suggest that this compound could have potential applications in the treatment of various diseases, including pain, cardiovascular diseases, and cancer.
実験室実験の利点と制限
One of the main advantages of N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is its specificity for Nav1.7, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, this compound also has some limitations for lab experiments. For example, this compound has poor solubility in water, which can make it difficult to work with in some experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new analgesic drugs based on the inhibition of Nav1.7. This compound could serve as a starting point for the development of more potent and selective Nav1.7 inhibitors. Another potential direction is the development of new anticancer drugs based on the induction of apoptosis by this compound. Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in various applications.
合成法
N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with 2-fluorobenzyl chloride, followed by the reaction of the resulting compound with ethyl isocyanate and sulfonyl chloride. The final product is obtained by purification through column chromatography. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.
科学的研究の応用
N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been used in various scientific research studies, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new analgesic drugs. In pharmacology, this compound has been used to study the effects of Nav1.7 inhibition on the cardiovascular system, which could lead to the development of new treatments for cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-ethyl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-17-15(19)12-7-9-18(10-8-12)22(20,21)11-13-5-3-4-6-14(13)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAVQOXIFRICBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053092.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![4-tert-butylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6053126.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)
